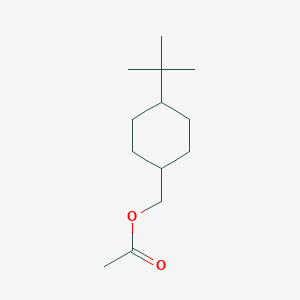

(4-tert-butylcyclohexyl)methyl acetate

Beschreibung

BenchChem offers high-quality (4-tert-butylcyclohexyl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-tert-butylcyclohexyl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19461-34-8 |

|---|---|

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

(4-tert-butylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |

InChI-Schlüssel |

WKUHCAGBLASMGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Kanonische SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Andere CAS-Nummern |

19461-35-9 85204-31-5 19461-34-8 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical properties of (4-tert-butylcyclohexyl)methyl acetate

The following technical guide is structured to serve researchers and drug development scientists, focusing on the physicochemical behavior, stereochemistry, and analytical characterization of (4-tert-butylcyclohexyl)methyl acetate.

Chemical Identity & Physicochemical Profiling for Research Applications

Executive Summary

(4-tert-butylcyclohexyl)methyl acetate (CAS: 32210-23-4), widely recognized by trade names such as Vertenex, is a lipophilic ester characterized by a rigid cyclohexane scaffold.[1][2][3] While primarily utilized in the fragrance industry for its woody-floral olfactive profile, its high logP (4.[1][2][3]8) and conformational isomerism make it a critical reference compound in dermal absorption modeling , excipient compatibility studies , and partition coefficient validation .[1][2][3][4]

This guide dissects the molecule's stereochemical dependence on physicochemical properties, providing a self-validating analytical framework for researchers characterizing this material in complex matrices.[1][2][3]

Molecular Architecture: The Stereochemical Anchor

To understand the reactivity and properties of this molecule, one must analyze its conformation.[1][2][3][4] The bulky tert-butyl group at the 4-position acts as a "conformational anchor," locking the cyclohexane ring into a chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1][2][3]

This locking mechanism forces the acetate group at position 1 into two distinct orientations:[1][2][3][4]

-

Trans-isomer: The acetate group is equatorial .[1][2][3][4] This is thermodynamically more stable and possesses a "woody" odor profile.[1][2][3][4]

-

Cis-isomer: The acetate group is axial .[1][2][3][4] This isomer is often associated with a more intense "floral" note and different hydrolytic stability due to steric crowding.[1][2][3][4]

Visualization: Conformational Isomerism

The following diagram illustrates the stereochemical relationship and the "locking" effect of the tert-butyl group.[1][2][3][4]

Figure 1: Stereochemical bifurcation driven by the tert-butyl conformational anchor.[1][2][3]

Physicochemical Property Profile

The following data aggregates experimental values relevant for formulation science and toxicology.

| Property | Value / Range | Context for Research |

| Molecular Weight | 198.30 g/mol | Permeation range for skin absorption.[1][2][3] |

| Physical State | Colorless Liquid | Standard state at 25°C. |

| Boiling Point | 228–230 °C | @ 25 mmHg.[1][2][3][4][5][6] Indicates low volatility relative to solvents.[1][2][3][4] |

| Vapor Pressure | ~7.9 Pa | @ 25°C. Moderate volatility (headspace analysis feasible).[1][2][3][4] |

| LogP (Octanol/Water) | 4.80 | Critical: Highly lipophilic.[1][2][3][4] Bioaccumulative potential in lipid bilayers.[1][2][3][4] |

| Water Solubility | ~39.6 mg/L | Practically insoluble.[1][2][3][4] Requires surfactants/cosolvents for aqueous formulation.[1][2][3][4] |

| Density | 0.934 g/mL | @ 25°C. Lighter than water.[1][2][3][4][5][6] |

| Flash Point | ~104 °C | Safe for standard laboratory handling (Non-flammable liquid cat).[1][2][3][4] |

| Refractive Index | 1.452 ( | Quick purity check for bulk material.[1][2][3][4] |

Expert Insight: The high LogP (4.[1][2][3][4]8) suggests this compound will partition heavily into the stratum corneum in dermatological studies.[1][2][3][4] When designing vehicle controls, avoid pure aqueous buffers; use micellar systems or cyclodextrins to ensure bioavailability in in vitro assays.[1][2][3][4]

Analytical Protocol: Isomer Separation

Quantifying the cis/trans ratio is essential for batch consistency, as the ratio affects both the organoleptic profile and the degradation kinetics.[1][2][3][4]

Methodology: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Separate and quantify cis/trans isomers.[1][2][3][4] Principle: The axial isomer (cis) typically elutes before the equatorial isomer (trans) on non-polar columns due to slight differences in boiling point and interaction with the stationary phase.[1][2][3][4]

Protocol Parameters:

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30m x 0.25mm ID, 0.25µm film.[1][2][3]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Injector: Split mode (50:1), 250°C.

-

Oven Program:

-

Detection: MS (EI mode, 70eV). Scan range 35-350 m/z.[1][2][3]

Workflow Visualization

Figure 2: Analytical workflow for isomeric resolution using capillary GC.

Stability & Metabolic Fate

For drug development professionals, understanding the metabolic stability of the ester linkage is vital.[1][2][3][4]

Hydrolysis Pathway

(4-tert-butylcyclohexyl)methyl acetate is susceptible to hydrolysis, converting back to 4-tert-butylcyclohexanol and acetic acid .[1][2][3]

-

Environmental/Chemical: Stable at neutral pH (7.0).[1][2][3][4] Rapidly hydrolyzes in alkaline conditions (pH > 9).[1][2][3][4]

-

Biological: Substrate for carboxylesterases in the skin and liver.[1][2][3][4]

Reaction Scheme:

Causality in Experimentation: If using this compound in a topical formulation stability test, you must buffer the system to pH 5.5–6.5. At pH > 8, the trans-isomer (equatorial) generally undergoes saponification faster than the cis-isomer (axial) in many rigid cyclohexane systems due to the accessibility of the carbonyl carbon, though steric hindrance from the t-butyl group makes this specific comparison complex; empirical validation via HPLC monitoring is recommended.[1][2][3][4]

Toxicological Relevance (E-E-A-T)

When handling this material or reviewing safety dossiers (e.g., REACH, RIFM), the following endpoints are critical:

-

Skin Sensitization (H317): Classified as a sensitizer.[1][2][3][4] In formulation, it acts as a weak hapten.[1][2][3][4] Researchers with atopic dermatitis history should wear nitrile gloves.[1][2][3][4]

-

Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[1][2][3][4] All laboratory waste must be segregated into non-halogenated organic waste streams, never poured down the drain.[1][2][4]

-

Genotoxicity: Ames test negative. Not considered mutagenic.[1][2][3][4][7]

Self-Validating Safety Check: Before scaling up synthesis or extraction involving this compound, perform a solubility check in your chosen waste solvent.[1][2][3][4] Due to low water solubility, aqueous washes will not effectively remove it from glassware; use acetone or ethanol for cleaning.[1][2][3][4]

References

-

European Chemicals Agency (ECHA). (n.d.).[1][2][3][4] Registration Dossier - 4-tert-butylcyclohexyl acetate (CAS 32210-23-4).[1][2][3][7][8][9] Retrieved from [Link][1][2][3][4]

-

National Institute of Standards and Technology (NIST). (2023).[1][2][3][4] 4-tert-Butylcyclohexyl acetate - Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69.[1][2][3][4][9] Retrieved from [Link][1][2][3][4]

-

Research Institute for Fragrance Materials (RIFM). (2025).[1][2][3][4][7] Safety Assessment of 4-tert-butylcyclohexyl acetate. Food and Chemical Toxicology. (Via Elsevier/ScienceDirect).[1][2][3][4] Retrieved from [Link]

-

PubChem. (n.d.).[1][2][3][4] Compound Summary: 4-tert-Butylcyclohexyl acetate.[1][2][3][5][6][7][8][9][10] National Library of Medicine.[1][2][3][4] Retrieved from [Link][1][2][3][4]

Sources

- 1. 4-tert-Butylcyclohexyl acetate CAS#: 32210-23-4 [m.chemicalbook.com]

- 2. 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scribd.com [scribd.com]

- 5. pure-synth.com [pure-synth.com]

- 6. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. 4-tert-Butylcyclohexyl acetate | SIELC Technologies [sielc.com]

- 9. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 10. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Guide: Molecular Structure and Conformational Analysis of (4-tert-butylcyclohexyl)methyl acetate

This guide provides an in-depth technical analysis of (4-tert-butylcyclohexyl)methyl acetate , a structural homologue of the well-known fragrance ingredient Vertenex (4-tert-butylcyclohexyl acetate).

Note on Nomenclature: This analysis specifically addresses the methyl acetate derivative (CAS 19461-34-8 for cis, 19461-35-9 for trans), where a methylene spacer (

Executive Summary

(4-tert-butylcyclohexyl)methyl acetate represents a classic study in cyclohexane stereochemistry. The molecule utilizes the tert-butyl group as a conformational "anchor," locking the cyclohexane ring into a rigid chair conformation. This guide details the thermodynamic preference for the trans-isomer, the synthetic pathways to control stereoselectivity, and the spectroscopic methods required to definitively assign stereochemistry, distinguishing it from its direct-ester analog.

Structural Fundamentals & Stereochemical Theory

The tert-Butyl Lock

The conformational analysis of this molecule relies on the Winstein-Holness "locking" principle. The tert-butyl group (

-

Mechanism: To avoid severe 1,3-diaxial steric interactions with ring protons, the bulky tert-butyl group forces the cyclohexane ring into a chair conformation where the tert-butyl group occupies the equatorial position exclusively (>99.9% occupancy at room temperature).

-

Result: The ring is conformationally rigid (non-flipping). The stereochemistry of the C1-substituent (the acetoxymethyl group) is therefore fixed as either axial or equatorial relative to the locked tert-butyl group.

Isomer Definitions

Unlike simple disubstituted cyclohexanes where ring flipping averages signals, the "locked" nature creates two distinct, non-interconverting diastereomers:

| Isomer | Configuration | t-Butyl Position | Thermodynamic Status | |

| Trans | (1R, 4R) / (1S, 4S) | Equatorial | Equatorial | More Stable (Global Minimum) |

| Cis | (1R, 4S) / (1S, 4R) | Equatorial | Axial | Less Stable (Higher Energy) |

Thermodynamic Analysis: The trans-isomer places the bulky acetoxymethyl group in the equatorial position, minimizing 1,3-diaxial strain. The cis-isomer forces the acetoxymethyl group into an axial position.

-

Note on the Spacer Effect: The presence of the methylene spacer (

) in this molecule reduces the steric penalty of the axial position compared to Vertenex (where the acetate is directly on the ring). However, the trans isomer remains thermodynamically favored due to the residual gauche interactions in the cis form.

Synthetic Pathways and Isomer Control

To obtain high-purity isomers for analysis or application, the synthesis must be stereocontrolled. The primary route involves the hydrogenation of 4-tert-butylbenzoic acid derivatives followed by acetylation.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic workflow illustrating catalyst-dependent stereoselectivity. Rhodium promotes kinetic control (cis), while Nickel/Heat promotes thermodynamic control (trans).

Protocol: Acetylation of (4-tert-butylcyclohexyl)methanol

Objective: Convert the alcohol precursor to the acetate without racemization or isomerization.

-

Reagents: (4-tert-butylcyclohexyl)methanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (0.05 eq, catalyst).

-

Procedure:

-

Dissolve alcohol in DCM (Dichloromethane) at 0°C.

-

Add Pyridine and DMAP.

-

Dropwise addition of Acetic Anhydride to control exotherm.

-

Stir at room temperature for 4 hours.

-

-

Workup: Quench with saturated

(removes acetic acid), wash with brine, dry over -

Purification: Fractional distillation is required to separate isomers if the starting material was a mixture. Trans typically has a slightly higher boiling point.

Analytical Characterization & Conformational Assignment

Distinguishing the cis and trans isomers requires high-resolution NMR. Mass spectrometry (MS) is generally insufficient as fragmentation patterns are nearly identical.

Nuclear Magnetic Resonance ( H NMR)

The diagnostic signal is the methine proton at C1 (the ring carbon attached to the

| Feature | Trans -Isomer ( | Cis -Isomer ( | Mechanistic Reason |

| C1-H Configuration | Axial | Equatorial | Relative to the ring plane. |

| Coupling ( | Large ( | Small ( | Karplus equation dependence on dihedral angle. |

| Multiplicity | Narrow multiplet / Quintet-like | Axial H couples strongly to adjacent axial protons at C2/C6. | |

| Chemical Shift ( | Upfield (Shielded) | Downfield (Deshielded) | Equatorial protons are typically deshielded by C-C bond anisotropy. |

Self-Validating Check:

To confirm assignment, integrate the area of the C1-H multiplet. If the width at half-height (

NOESY (Nuclear Overhauser Effect Spectroscopy)

For definitive spatial proof, 2D NOESY experiments are used.

-

Trans-Isomer: Strong NOE correlation between the C1-H (axial) and the C3/C5-axial protons.

-

Cis-Isomer: The C1-H is equatorial and will show NOE correlations to the equatorial protons of C2/C6, but not strong correlations to C3/C5 axial protons.

Analytical Logic Flow (DOT Visualization)

Figure 2: NMR Decision Tree for stereochemical assignment based on the Karplus relationship applied to the C1 methine proton.

Applications & Relevance[2][3][4]

Fragrance Chemistry

While Vertenex (the direct acetate) is the industry standard for woody/floral notes, the (4-tert-butylcyclohexyl)methyl acetate homologue offers a modified odor profile.

-

Odor Profile: Generally described as woody, iris-like, and softer than the direct acetate.

-

Stereochemical Impact: In fragrance chemistry, the cis isomers of cyclohexane derivatives often possess more intense/diffusive odor thresholds than their trans counterparts due to better binding affinity with olfactory receptors, though the trans isomers are cheaper to produce (thermodynamically stable).

Pharmaceutical Intermediates

This molecule serves as a model for preparing 1,4-trans-disubstituted cyclohexane scaffolds, a common pharmacophore in drug design (e.g., in inhibitors targeting GPCRs where rigid spacing is critical).

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and the tert-butyl lock).

-

Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578. Link

-

PubChem. (n.d.).[2] "Cyclohexanemethanol, 4-(1,1-dimethylethyl)-, acetate, cis-".[3][4] Compound Summary for CID 88078. Link

- Jensen, F. R., & Bushweller, C. H. (1969). "Conformational preferences in substituted cyclohexanes determined by nuclear magnetic resonance spectroscopy." Advances in Alicyclic Chemistry, 3, 139.

- Mori, K. (2005). "Bioactive Natural Products: Detection, Isolation, and Structural Determination." CRC Press.

Sources

(4-tert-butylcyclohexyl)methyl acetate CAS number and chemical identifiers

[1]

Executive Summary

(4-tert-Butylcyclohexyl)methyl acetate is a specialized cycloaliphatic ester used primarily as a fragrance ingredient and a chiral intermediate in organic synthesis. Structurally, it consists of a cyclohexane ring substituted with a bulky tert-butyl group at the 4-position and an acetoxymethyl group at the 1-position.

Critical Distinction: This compound is the higher homologue of the high-volume commercial fragrance Vertenex (4-tert-butylcyclohexyl acetate, CAS 32210-23-4). The presence of the extra methylene (

Chemical Identity & Identifiers

The compound exists as two geometric isomers (cis and trans), which exhibit distinct physical and olfactory properties. Commercial grades may be mixtures, but high-purity research grades are often stereospecific.

Table 1: Chemical Identifiers

| Identifier | Detail |

| Chemical Name | (4-tert-Butylcyclohexyl)methyl acetate |

| IUPAC Name | [(4-tert-butylcyclohexyl)methyl] acetate |

| Common Synonyms | 4-tert-Butylcyclohexylmethanol acetate; Acetic acid (4-tert-butylcyclohexyl)methyl ester |

| Molecular Formula | |

| Molecular Weight | 212.33 g/mol |

| SMILES (Trans) | |

| InChI Key | (Isomer dependent) |

CAS Registry Numbers[2][3][8][9][10]

-

Trans-isomer: 19461-35-9

-

Cis-isomer: 19461-34-8[1]

-

Generic (Unspecified Stereochemistry): 85204-31-5 (Note: Verify specific supplier allocation as generic CAS assignment can vary by region).

Physicochemical Properties

Data presented below combines experimental values for the isomers and predictive modeling based on structure-activity relationships (SAR) with the lower homologue (Vertenex).

Table 2: Physical Properties

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow liquid | Standard state |

| Odor Profile | Woody, floral, soft, slightly fruity | Milder than Vertenex due to higher MW |

| Boiling Point | ~245–255 °C (at 760 mmHg) | Extrapolated from Vertenex (230°C) |

| Density | ~0.92–0.94 g/mL (at 25°C) | Estimated |

| LogP (Octanol/Water) | ~5.2 | High lipophilicity (Predicted) |

| Solubility | Insoluble in water; Soluble in ethanol, paraffin oil | Typical for C13 esters |

| Flash Point | >100 °C | Combustible liquid |

Synthesis & Manufacturing Methodologies

Chemical Synthesis Pathway

The industrial and laboratory synthesis typically proceeds via the reduction of 4-tert-butylbenzoic acid derivatives followed by esterification. The stereochemistry is determined during the hydrogenation step.

Step 1: Hydrogenation/Reduction The precursor, 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid , is reduced to (4-tert-butylcyclohexyl)methanol (CAS 20691-53-6).

-

Catalytic Hydrogenation: Using Rh/C or Ru/C catalysts at high pressure favors the cis isomer.

-

Chemical Reduction: Reduction of the aromatic ring followed by the aldehyde/acid reduction.

Step 2: Esterification The resulting alcohol is esterified using acetic anhydride or acetyl chloride.

Enzymatic Kinetic Resolution (Chiral Synthesis)

For drug development applications requiring high enantiomeric purity, lipase-mediated kinetic resolution is employed. Lipase PS (from Burkholderia cepacia) has been shown to selectively acetylate specific stereoisomers of (4-tert-butylcyclohexyl)methanol, allowing for the separation of cis and trans forms or specific enantiomers if the ring is further substituted.

Visualization: Synthesis Workflow

The following diagram illustrates the divergent pathways for synthesizing the cis and trans isomers.

Caption: Synthesis pathways showing chemical reduction/acetylation and lipase-mediated resolution.

Applications in R&D and Industry

Fragrance & Flavor[10]

-

Role: Fixative and modifier.

-

Mechanism: The bulky tert-butyl group anchors the molecule, reducing volatility. The extra methylene group (compared to Vertenex) lowers the vapor pressure further, making it a valuable "heart-to-base" note in perfume compositions.

-

Olfactory Note: It provides a "clean" woody character, often used to extend floral accords without introducing harsh chemical notes.

Pharmaceutical Intermediate

-

Chiral Building Block: The trans-1,4-disubstituted cyclohexane ring is a classic pharmacophore scaffold, providing a rigid spacer that directs substituents into specific spatial orientations.

-

Drug Design: Used in the synthesis of steroid mimics and receptor ligands where defined spatial geometry between a lipophilic tail (t-butyl) and a polar head (acetate/alcohol) is required.

Toxicology & Safety (E-E-A-T Assessment)

Note: Specific toxicological data for this homologue is limited. The following assessment utilizes "Read-Across" methodology from the well-characterized analogue, 4-tert-butylcyclohexyl acetate (Vertenex).

Hazard Classification (GHS)

Based on SAR (Structure-Activity Relationship):

-

Skin Sensitization: Category 1B (May cause an allergic skin reaction).

-

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[2]

-

Skin Irritation: Category 2 (Causes skin irritation).

Handling Protocols

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of aerosols.

-

PPE: Nitrile gloves (0.11 mm thickness minimum) and safety glasses with side shields.

-

Spill Management: Adsorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer systems due to high LogP (bioaccumulation potential).

Environmental Fate

-

Biodegradability: Expected to be inherently biodegradable but not readily biodegradable due to the steric hindrance of the tert-butyl group.

-

Bioaccumulation: High potential (LogP > 5).

References

-

National Institute of Standards and Technology (NIST). 4-tert-Butylcyclohexyl acetate (Vertenex) - Analogue Reference. NIST Chemistry WebBook. Link

-

Hiroya, K., et al. (1995). Lipase-Mediated Kinetic Separation of a Diastereomeric Mixture of 4-tert-Butylcyclohexanemethanol.[3] Synthesis, 1995(04), 379-381.[4] Link

-

Chemical Book. Trans-4-tert-butylcyclohexylmethyl acetate (CAS 19461-35-9) Product Entry.Link

-

PubChem. Compound Summary: (4-tert-Butylcyclohexyl)methanol (Precursor). PubChem CID 88288. Link

-

BuyersGuideChem. Cis-4-tert-butylcyclohexylmethyl acetate (CAS 19461-34-8).[1]Link

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19461-34-8 Name: cis-4-tert-butylcyclohexylmethyl acetate [xixisys.com]

- 2. p-Menthane (6069-98-3, 99-82-1, 1678-82-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Kou Hiroya [pharm.tohoku.ac.jp]

- 4. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]

Navigating the Matrix: A Technical Guide to the Solubility Profile of (4-tert-butylcyclohexyl)methyl Acetate in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-tert-butylcyclohexyl)methyl acetate, a key fragrance ingredient. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to determine its solubility profile in a range of common organic solvents. This guide is structured to empower the user with both the theoretical framework and the practical tools necessary for accurate solubility assessment, ensuring scientific integrity and enabling informed decision-making in formulation and development processes.

Introduction: The Significance of Solubility in Application

(4-tert-butylcyclohexyl)methyl acetate, a widely utilized fragrance component, is a carboxylic ester characterized by a bulky non-polar tert-butylcyclohexyl group and a more polar acetate functional group.[1] Its performance in various formulations, from fine fragrances to consumer products, is intrinsically linked to its solubility in different solvent systems. Understanding this solubility profile is paramount for ensuring product stability, homogeneity, and optimal performance.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2] This principle dictates that substances with similar polarities are more likely to be soluble in one another. The molecular structure of (4-tert-butylcyclohexyl)methyl acetate, possessing both significant non-polar and polar regions, suggests a nuanced solubility behavior across the spectrum of organic solvents.

Physicochemical Properties of (4-tert-butylcyclohexyl)methyl Acetate

A thorough understanding of the physicochemical properties of (4-tert-butylcyclohexyl)methyl acetate is essential for interpreting its solubility. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H22O2 | [3][4] |

| Molecular Weight | 198.30 g/mol | [4] |

| Appearance | Clear, colorless liquid | [3][5] |

| Boiling Point | 228-230 °C at 25 mmHg | [2][3][6] |

| Density | 0.934 g/mL at 25 °C | [2][3] |

| Water Solubility | 39.6 mg/L at 20 °C | [3][5][7][8] |

| LogP (Octanol-Water Partition Coefficient) | 4.8 at 25 °C | [3] |

Theoretical Framework: Predicting Solubility

The solubility of (4-tert-butylcyclohexyl)methyl acetate in a given organic solvent is governed by the balance of intermolecular forces between the solute and the solvent molecules. The large, non-polar tert-butylcyclohexyl ring will favor interactions with non-polar solvents through London dispersion forces. The ester group, with its polar C=O and C-O bonds, can participate in dipole-dipole interactions with polar solvents.

Based on this structure, we can formulate the following hypotheses regarding its solubility:

-

High Solubility in Non-Polar and Moderately Polar Solvents: Due to its significant non-polar character, (4-tert-butylcyclohexyl)methyl acetate is expected to be highly soluble in non-polar solvents such as hexane and toluene, as well as moderately polar solvents like ethyl acetate and dichloromethane.

-

Good Solubility in Alcohols: The "alcohol soluble" description suggests good miscibility with solvents like ethanol and methanol.[9] This is likely due to a combination of the alcohols' ability to engage in dipole-dipole interactions with the ester group and their alkyl chains' compatibility with the non-polar portion of the molecule.

-

Lower Solubility in Highly Polar Aprotic Solvents: While the ester group provides some polarity, the large non-polar region may limit its solubility in highly polar aprotic solvents like acetone.

To validate these hypotheses and establish a precise solubility profile, experimental determination is necessary.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for the quantitative determination of the solubility of (4-tert-butylcyclohexyl)methyl acetate in organic solvents. This protocol is adapted from established methodologies, including the principles outlined in the OECD Test Guideline 105 for water solubility, which can be modified for organic solvents.[7][11][12][13][14]

Materials and Equipment

-

(4-tert-butylcyclohexyl)methyl acetate (purity ≥98%)

-

Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane, Toluene, Dichloromethane

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Vials with screw caps

Experimental Workflow

The experimental workflow is designed to ensure the accurate determination of the saturation solubility at a controlled temperature.

Figure 1: A generalized workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of (4-tert-butylcyclohexyl)methyl acetate to a known volume of each organic solvent (e.g., 5 mL). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study can determine the optimal time, but 24 to 48 hours is generally adequate.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solute to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of (4-tert-butylcyclohexyl)methyl acetate of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method such as GC-FID or HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of (4-tert-butylcyclohexyl)methyl acetate in the saturated solution.

-

-

Calculation:

-

The solubility is expressed as the concentration determined in the analysis, typically in g/100 mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison.

| Organic Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility at 25°C ( g/100 mL) |

| Hexane | 0.1 | High | To be determined |

| Toluene | 2.4 | High | To be determined |

| Dichloromethane | 3.1 | High | To be determined |

| Ethyl Acetate | 4.4 | High | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Ethanol | 4.3 | Good | To be determined |

| Methanol | 5.1 | Good | To be determined |

The "Polarity Index" provides a relative measure of a solvent's polarity. The experimentally determined values will either confirm or refine the initial predictions based on the "like dissolves like" principle.

Conclusion

While a definitive, quantitative solubility profile of (4-tert-butylcyclohexyl)methyl acetate in a wide array of organic solvents is not extensively documented in publicly accessible literature, this guide provides the necessary theoretical foundation and a robust experimental framework for its determination. By understanding the physicochemical properties of the molecule and applying the detailed protocols outlined herein, researchers and formulation scientists can confidently and accurately establish the solubility data required for their specific applications. This approach ensures a high degree of scientific integrity and provides a reliable basis for the development of stable and effective products.

References

-

4-tert-Butylcyclohexyl acetate|32210-23-4 - LookChem. (n.d.). Retrieved February 20, 2026, from [Link]

-

Ester Solubility and Preparation Lab Report | PDF - Scribd. (n.d.). Retrieved February 20, 2026, from [Link]

-

Test No. 105: Water Solubility - OECD. (1995). Retrieved February 20, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved February 20, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 20, 2026, from [Link]

-

OECD 105 - Phytosafe. (n.d.). Retrieved February 20, 2026, from [Link]

-

Test No. 105: Water Solubility - OECD. (2008). Retrieved February 20, 2026, from [Link]

- RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4. (2025). Food and Chemical Toxicology, 204, 115610.

-

4-Tert-Butylcyclohexyl Acetate manufacturers and suppliers in China - ODOWELL. (n.d.). Retrieved February 20, 2026, from [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. (2017). Retrieved February 20, 2026, from [Link]

-

4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

-

4-tert-butylcyclohexyl acetate - Registration Dossier - ECHA. (n.d.). Retrieved February 20, 2026, from [Link]

-

4-tert-Butylcyclohexyl acetate - the NIST WebBook. (n.d.). Retrieved February 20, 2026, from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved February 20, 2026, from [Link]

-

The Preparation and Identification of an Ester + OH + H2O - TSFX. (n.d.). Retrieved February 20, 2026, from [Link]

-

experiment - 15b. (n.d.). Retrieved February 20, 2026, from [Link]

-

Chemical Properties of 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4) - Cheméo. (n.d.). Retrieved February 20, 2026, from [Link]

-

Showing Compound 4-tert-Butylcyclohexyl acetate (FDB029775) - FooDB. (2011). Retrieved February 20, 2026, from [Link]

Sources

- 1. Showing Compound 4-tert-Butylcyclohexyl acetate (FDB029775) - FooDB [foodb.ca]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 4. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. 4-tert-Butylcyclohexyl acetate CAS#: 32210-23-4 [m.chemicalbook.com]

- 7. oecd.org [oecd.org]

- 8. haihangchem.com [haihangchem.com]

- 9. biofuranchem.com [biofuranchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Olfactory characteristics and odor threshold of (4-tert-butylcyclohexyl)methyl acetate

An In-depth Technical Guide to the Olfactory Characteristics and Odor Threshold of (4-tert-butylcyclohexyl)methyl acetate

Introduction: The Olfactory Signature of a Modern Aroma Chemical

(4-tert-butylcyclohexyl)methyl acetate, a prominent member of the cyclohexyl compound family, is a cornerstone synthetic aroma chemical in modern perfumery.[1] Commonly identified by its CAS Number 32210-23-4, it is valued for its multifaceted and enduring scent profile.[2] This ingredient serves as a versatile tool for perfumers, providing a clean, sophisticated, and modern alternative to traditional animalic musk notes and acting as a foundational element in complex fragrance compositions.[1]

The molecule exists as a mixture of cis and trans isomers, and the ratio between these isomers is a critical parameter, as the cis-isomer is often associated with a more desirable fragrance profile.[3] The stability and substantivity of this compound ensure a long-lasting sensory experience, making it a reliable component in fine fragrances, personal care products, and household goods.[1][2]

This guide provides a detailed exploration of the olfactory characteristics of (4-tert-butylcyclohexyl)methyl acetate, the methodologies for its sensory evaluation, and a technical discussion on the determination of its odor threshold, a critical parameter for understanding its potency and impact in a formulation.

Part 1: Olfactory Profile and Applications

The olfactory profile of (4-tert-butylcyclohexyl)methyl acetate is complex and appreciated for its versatility. It is not a monolithic scent but rather a blend of nuances that can be leveraged in various fragrance architectures.

Core Olfactory Descriptors

The scent is most frequently characterized by a combination of woody and fruity notes.[4] However, its full profile is richer, encompassing sweet, creamy, and subtle floral undertones.[2] This complexity allows it to function not just as a primary scent component but also as an exceptional modifier, capable of bridging and harmonizing disparate fragrance notes.[2] It blends effectively with a wide array of materials, including ionones, cedarwood derivatives, and various floral and pine scents.[2]

A key application is in the creation of clean musk characters. It provides the depth and sensuality of traditional musks without the animalic notes, aligning with modern preferences for lighter, more elegant scent profiles.[1]

Table 1: Summary of Olfactory Descriptors for (4-tert-butylcyclohexyl)methyl acetate

| Descriptor | Context/Nuanace | Source(s) |

| Woody | A primary and foundational characteristic. | [2][4][5] |

| Fruity | Often described alongside the woody notes. | [4][5] |

| Musk | A clean, non-animalic musk character. | [1] |

| Sweet | Contributes to the overall pleasantness and warmth. | [2] |

| Creamy | Adds a smooth, rich texture to the fragrance. | [2] |

| Floral | A subtle undertone that enhances complexity. | [2][6] |

| Pine | A fresh, coniferous aspect. | [6] |

| Orris | A sophisticated, woody-orris character has been noted. | [6] |

Functional Role in Perfumery

Due to its low volatility and excellent substantivity, (4-tert-butylcyclohexyl)methyl acetate is an exceptional base note .[1] It provides a solid foundation for a fragrance, anchoring more volatile top and middle notes. As the initial scents dissipate, its sophisticated musky and woody character remains, ensuring the fragrance has a lasting and evolving presence on the skin or fabric.[1] This makes it a staple in modern chypre and luxury fragrance compositions.[1]

Part 2: Odor Threshold Value (OTV)

The Odor Threshold Value (OTV) is the minimum concentration of a substance in the air that can be detected by the human sense of smell. This is a critical parameter for formulators, as it quantifies the potency of an aroma chemical.

Availability of OTV Data

Publicly available, high-quality OTV data for (4-tert-butylcyclohexyl)methyl acetate, measured according to current international standards, is limited. While some databases may list legacy values, these often come with a high degree of uncertainty and lack traceability to standardized units.[7]

For critical applications requiring precise formulation, it is imperative to use OTVs measured according to rigorous standards, such as the European Standard EN 13725.[7] This standard ensures reproducibility and comparability of data. Specialized sensory laboratories offer services to measure the European Reference Odour Mass (EROM) value for specific compounds, providing different quality grades (from C-grade legacy data to AAA-grade, fully compliant measured values).[7]

Table 2: Odor Threshold Value Status

| Parameter | Status | Recommended Action |

| Publicly Available OTV (EN 13725) | No data found in the public domain. | For critical applications, commission an experimental determination of the OTV from a qualified laboratory. |

| Legacy Literature OTV | May exist but with high uncertainty. | Use with caution; not recommended for precise formulation or regulatory purposes.[7] |

Part 3: Methodologies for Olfactory Analysis and Threshold Determination

To understand and quantify the olfactory properties of a compound like (4-tert-butylcyclohexyl)methyl acetate, researchers employ specialized analytical techniques that couple instrumental analysis with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which specific volatile compounds in a complex mixture are responsible for an aroma.[8][9] It uses the human nose as a highly sensitive and specific detector in parallel with a conventional chemical detector like a mass spectrometer (MS).[8][10]

Workflow Causality: The effluent from the gas chromatography column is split. One portion is directed to the MS for chemical identification, while the other is sent to a heated sniffing port.[8] A trained sensory panelist inhales the effluent and records the time, duration, intensity, and description of any perceived odors. By correlating the timing of the sensory event with the chromatographic peak, the odor-active compound can be identified.[11]

dot

Caption: Workflow for Odor Threshold Value (OTV) determination.

Part 4: Synthesis and Quality Control

The olfactory purity of (4-tert-butylcyclohexyl)methyl acetate is directly linked to its synthesis and purification process. The presence of impurities can dramatically alter the final scent profile, introducing undesirable off-notes. [1]

Synthesis Pathway

The industrial synthesis is typically a two-step process:

-

Hydrogenation: The precursor, 4-tert-butylphenol, is hydrogenated in the presence of a rhodium catalyst to produce 4-tert-butylcyclohexanol. [3][4][12]Controlling the reaction conditions is crucial for achieving a high cis-to-trans isomer ratio in the resulting alcohol, as this influences the final product's odor. [3]2. Acetylation: The 4-tert-butylcyclohexanol is then acetylated using an acetylating agent such as acetic anhydride or acetic acid to yield the final ester product, (4-tert-butylcyclohexyl)methyl acetate. [4]

Importance of Purity

For fine fragrance applications, the purity of the raw material is non-negotiable. [1]Trace impurities from starting materials, side reactions, or solvent residues can compromise the intended fragrance composition. Therefore, rigorous quality control, often involving gas chromatography, is essential to ensure a consistent, high-grade material that meets the exacting standards of the fragrance industry. [1]

Conclusion

(4-tert-butylcyclohexyl)methyl acetate is a vital synthetic molecule in the perfumer's palette, prized for its complex woody, fruity, and clean musk profile. Its versatility and substantivity make it an invaluable tool for building the foundation of modern, long-lasting fragrances. While its qualitative olfactory characteristics are well-documented, the quantitative determination of its odor threshold requires rigorous, standardized methodologies like dynamic olfactometry (EN 13725) to ensure accuracy. For researchers and developers, a comprehensive understanding of both the scent profile and the empirical methods used for its evaluation is essential for leveraging this important aroma chemical to its fullest potential.

References

- Process for the preparation of 4-tert.-butylcyclohexyl acetate. (Patent No. EP0998444B1).

-

4-tert-Butylcyclohexyl acetate CAS 32210-23-4 | Odour Threshold Value. Sensenet. [Link]

-

The Allure of Woody Notes: Exploring 4-tert-Butylcyclohexyl Acetate in Modern Fragrances. (2025, September 9). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

cis-woody acetate, 10411-92-4. The Good Scents Company. [Link]

-

gc-olfactometry; PHASER publications. GL Sciences. [Link]

-

Brattoli, M., et al. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. AIDIC - The Italian Association of Chemical Engineering. [Link]

-

Brattoli, M., et al. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions. [Link]

-

Brattoli, M., et al. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link]

-

Fragrance material review on 4-tert-butylcyclohexyl acetate | Request PDF. ResearchGate. [Link]

-

4-TERT-BUTYLCYCLOHEXYL ACETATE – Ingredient. COSMILE Europe. [Link]

-

The Relation of Structure and Odor in Substituted Cyclohexanols. (1990, Nov/Dec). Perfumer & Flavorist. [Link]

-

Process for preparing 4-tert.-butylcyclohexanol. (Patent No. EP 0755910 A2). European Patent Office. [Link]

- Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate. (Patent No. CN1092627C).

Sources

- 1. 4-tert-butylcyclohexyl Acetate For Long-lasting Musk Effects In Fine Fragrances [chemicalbull.com]

- 2. nbinno.com [nbinno.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. cis-woody acetate, 10411-92-4 [thegoodscentscompany.com]

- 7. odourthreshold.com [odourthreshold.com]

- 8. aidic.it [aidic.it]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 10. gc-olfactometry; PHASER publications [glsciences.eu]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN1092627C - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

Conformational Locking & Stereochemical Control: A Technical Guide to 4-tert-Butylcyclohexane Derivatives

The following technical guide is structured to serve as a definitive reference for the synthesis, stereochemical analysis, and application of 4-tert-butylcyclohexane derivatives.

Executive Summary

The 4-tert-butylcyclohexane scaffold represents the "gold standard" in conformational analysis. By exploiting the high steric demand of the tert-butyl group (A-value

This guide details the mechanistic principles, synthetic pathways, and experimentally validated protocols for manipulating this scaffold, with a focus on distinguishing and selectively synthesizing cis and trans isomers.

Part 1: The Anchor Principle (Thermodynamics)

The utility of this scaffold stems from the free energy difference (

The "Locking" Mechanism

When the tert-butyl group is equatorial, the C1 position (para to the anchor) is fixed.

-

Equatorial C1 Substituent: Result of a trans-1,4 relationship.

-

Axial C1 Substituent: Result of a cis-1,4 relationship.

This rigid framework allows us to predict reaction outcomes based purely on steric approach vectors (e.g., Felkin-Anh or torsional strain models) rather than conformational equilibria.

Part 2: Key Derivatives & Synthetic Pathways

The primary gateway to this chemistry is 4-tert-butylcyclohexanone . From this ketone, divergent synthesis allows access to both axial (cis) and equatorial (trans) alcohols, which serve as precursors for esters, amines, and acids.

4-tert-Butylcyclohexanone (The Hub)

-

Synthesis: Oxidation of 4-tert-butylcyclohexanol (often obtained from hydrogenation of 4-tert-butylphenol).[2]

-

Reactivity: The carbonyl carbon is subject to nucleophilic attack from two distinct faces:

-

Axial Attack: Approach parallel to the axial hydrogens.

-

Equatorial Attack: Approach from the "side" of the ring.

-

Stereoselective Reduction

The choice of reducing agent dictates the stereochemistry of the alcohol.

| Reagent | Mechanism Type | Dominant Attack Vector | Major Product | Isomer Ratio (Trans:Cis) |

| NaBH₄ | Small Nucleophile | Axial Attack (favored by torsional strain) | Trans-Alcohol (Equatorial OH) | ~85:15 |

| LiAlH₄ | Small Nucleophile | Axial Attack | Trans-Alcohol (Equatorial OH) | ~90:10 |

| L-Selectride | Bulky Nucleophile | Equatorial Attack (Steric hindrance avoids axial H) | Cis-Alcohol (Axial OH) | ~5:95 |

Functional Applications

-

Fragrance (Oryclon): 4-tert-butylcyclohexyl acetate .[3][4] The cis isomer (axial acetate) is highly valued for its intense woody/floral note. Commercial products are often mixtures, but enrichment of the cis isomer is a key process goal.

-

Med Chem (4-BCCA): Trans-4-butylcyclohexane carboxylic acid . Used as a scaffold to inhibit AMPA receptors. The trans orientation places the carboxylate in the equatorial plane, mimicking the spatial arrangement of extended alkyl chains in biological lipids.

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis of cis-4-tert-Butylcyclohexanol

Target: >90% Axial Alcohol (Kinetic Product)

Principle: Use of a sterically hindered hydride (Lithium tri-sec-butylborohydride) forces attack from the less hindered equatorial face, pushing the hydroxyl group into the axial position.

-

Setup: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere.

-

Reagent Prep: Dissolve 4-tert-butylcyclohexanone (1.54 g, 10 mmol) in anhydrous THF (30 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add L-Selectride (1.0 M in THF, 11 mL, 11 mmol) over 15 minutes. Ensure internal temperature does not rise above -70°C.

-

Reaction: Stir at -78°C for 2 hours.

-

Quench: Carefully add MeOH (2 mL), followed by NaOH (10%, 10 mL) and H₂O₂ (30%, 10 mL) to oxidize the borane byproducts.

-

Workup: Warm to room temperature. Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[5]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the cis-alcohol.[6]

Protocol B: Synthesis of trans-4-tert-Butylcyclohexanol

Target: >85% Equatorial Alcohol (Thermodynamic Product)

Principle: Small hydride donors like Borohydride attack via the axial trajectory (Felkin-Anh/Torsional control) leading to the equatorial alcohol.

-

Setup: 100 mL flask, open to air (or loosely capped).

-

Dissolution: Dissolve 4-tert-butylcyclohexanone (1.54 g, 10 mmol) in Ethanol (20 mL).

-

Reduction: Add NaBH₄ (0.38 g, 10 mmol) in small portions over 5 minutes.

-

Reaction: Stir at room temperature for 30 minutes. Monitor by TLC.

-

Workup: Quench with 1M HCl (slowly) until pH < 7. Extract with DCM.

-

Result: Product will be predominantly trans. Recrystallization from pentane can enrich the trans isomer to >98%.

Part 4: Data & Characterization

Distinguishing the isomers is critical. NMR spectroscopy provides definitive proof of conformation based on the coupling constants of the C1 proton (H1).

1H NMR Diagnostic Table (CDCl₃, 400 MHz)

| Isomer | H1 Chemical Shift ( | H1 Multiplicity | Coupling Constants ( | Structural Logic |

| Trans-Alcohol | ~3.52 ppm | tt (triplet of triplets) | H1 is Axial . Large | |

| Cis-Alcohol | ~4.03 ppm | quint (narrow quintet) | H1 is Equatorial . Only small |

Interpretation:

-

Trans Isomer: The H1 proton is axial. It sees two other axial protons at C2 and C6, leading to a large coupling constant (~11 Hz). This results in a wide multiplet.

-

Cis Isomer: The H1 proton is equatorial.[7][8] It has no anti-periplanar neighbors, resulting in small couplings and a narrow signal width.

References

-

Eliel, E. L., & Senda, Y. (1970). Conformational Analysis. XX. The Stereochemistry of Reduction of 4-tert-Butylcyclohexanone. Tetrahedron, 26(10), 2411–2428.

-

Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[9] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.

-

Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective Reductions of Ketones. Chemical Reviews, 75(4), 521–546.

-

Hanessian, S., et al. (2006). The Power of Visualizing Stereochemistry: 4-tert-Butylcyclohexane Derivatives. Journal of Chemical Education, 83(7), 1035.

-

Rogert, M. C., et al. (2022). Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. British Journal of Pharmacology, 179(14), 3628-3644.[10]

-

ChemicalBook. (2023). 4-tert-Butylcyclohexyl acetate Product Properties and Safety.

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. quora.com [quora.com]

- 3. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 4. 4-tert-butylcyclohexyl Acetate For Long-lasting Musk Effects In Fine Fragrances [chemicalbull.com]

- 5. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 8. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Acetylation of (4-tert-butylcyclohexyl)methanol

Executive Summary & Molecule Profile

Target Substrate: (4-tert-butylcyclohexyl)methanol CAS: 98-53-3 (General) | Role: Fragrance Intermediate / Fine Chemical Precursor Target Product: (4-tert-butylcyclohexyl)methyl acetate

This guide details the acetylation of (4-tert-butylcyclohexyl)methanol, a primary alcohol structurally anchored by a bulky tert-butyl group. Unlike its secondary alcohol analog (4-tert-butylcyclohexanol, used to make Vertenex), the primary alcohol group in this substrate is exocyclic. This structural distinction reduces steric hindrance but introduces unique conformational considerations. The tert-butyl group locks the cyclohexane ring into a chair conformation, creating distinct cis (axial hydroxymethyl) and trans (equatorial hydroxymethyl) isomers.

Strategic Importance:

-

Stereochemical Integrity: Preserving the cis/trans ratio of the starting material is often critical for olfactory consistency.

-

Reactivity Profile: While primary alcohols are nucleophilic, the axial orientation in the cis-isomer can suffer from 1,3-diaxial interactions, slightly retarding kinetics compared to the trans-isomer.

Decision Matrix: Selecting the Acetylation Route

| Feature | Method A: Steglich/DMAP | Method B: Enzymatic (Green) | Method C: Industrial Acid |

| Primary Utility | Lab-scale, High Yield, Precious Samples | Stereoselective, Solvent-free, Green | Bulk Manufacturing, Cost-driven |

| Reagent | Acetic Anhydride ( | Vinyl Acetate / Ethyl Acetate | Acetic Acid / |

| Catalyst | DMAP + Pyridine/ | CAL-B (Novozym 435) | |

| Conditions | Ambient, DCM/THF | 25–40°C, Solvent-free or Hexane | Reflux, Azeotropic removal |

| Isomer Impact | Non-discriminatory (Acetylates both) | Kinetic Resolution Potential | Thermodynamic Equilibration Risk |

Method A: Nucleophilic Catalysis (The "Gold Standard")

Context: For research-grade synthesis where yield (>98%) and speed are paramount. This method utilizes 4-(Dimethylamino)pyridine (DMAP) as a hyper-nucleophilic acylation catalyst.

Mechanism of Action

DMAP attacks the acetic anhydride to form a labile N-acetylpyridinium ion. This intermediate is far more electrophilic than the anhydride itself, facilitating rapid attack by the sterically hindered alcohol.

Figure 1: The catalytic cycle of DMAP-mediated acetylation.[1] The N-acetylpyridinium species overcomes the steric drag of the cyclohexane ring.

Protocol 1: DMAP-Catalyzed Acetylation

Scale: 10 mmol (approx. 1.7 g substrate)

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4-tert-butylcyclohexyl)methanol (1.70 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

-

Base Addition: Add Triethylamine (

) (1.67 mL, 12 mmol) or Pyridine (0.97 mL, 12 mmol).-

Note:

is preferred for ease of removal, but Pyridine is a better solvent if solubility is an issue.

-

-

Catalyst: Add DMAP (122 mg, 1.0 mmol, 10 mol%).

-

Critical: 10 mol% ensures rapid turnover. For highly hindered substrates, this can be increased to 20 mol%.

-

-

Acetylation: Cool the solution to 0°C (ice bath). Dropwise add Acetic Anhydride (

) (1.13 mL, 12 mmol).-

Observation: A slight exotherm may occur.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Endpoint: Disappearance of the alcohol spot (

) and appearance of ester (

-

-

Quench: Add saturated

solution (10 mL) to quench excess anhydride. Stir vigorously for 15 mins. -

Workup: Extract with DCM (3 x 15 mL). Wash combined organics with 1M HCl (to remove amine/pyridine), saturated

, and brine. Dry over -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica, 5% EtOAc in Hexane).

Method B: Green Enzymatic Transesterification

Context: Ideal for "Clean Label" fragrance synthesis or when avoiding toxic solvents/bases. This method uses Candida antarctica Lipase B (immobilized as Novozym 435).

Protocol 2: Solvent-Free Lipase Acetylation

Scale: 10 mmol

-

Setup: In a 20 mL glass vial, combine (4-tert-butylcyclohexyl)methanol (1.70 g) and Vinyl Acetate (5 mL, excess).

-

Why Vinyl Acetate? It acts as both solvent and acyl donor. The byproduct is acetaldehyde (volatile), driving the equilibrium forward (Le Chatelier’s principle).

-

-

Enzyme Loading: Add Novozym 435 (35 mg, 2% w/w relative to substrate).

-

Incubation: Shake at 40°C at 200 rpm in an orbital shaker.

-

Timeline: Primary alcohols react rapidly (4–8 hours).

-

-

Filtration: Filter the mixture to remove the immobilized enzyme beads.

-

Sustainability: Wash beads with acetone and dry; they can be reused 5–10 times.

-

-

Isolation: Evaporate excess vinyl acetate and acetaldehyde under reduced pressure.

-

Result: High purity product (>99%) usually requiring no further purification.

-

Method C: Industrial Acid Catalysis (Fischer-Speier)

Context: Cost-effective for kg-scale production.

Protocol 3: Azeotropic Esterification

-

Mix: Combine substrate (1 equiv), Acetic Acid (1.5 equiv), and p-Toluenesulfonic acid (p-TsOH, 1 mol%) in Toluene.

-

Reflux: Heat to reflux with a Dean-Stark trap.

-

Water Removal: Continue until theoretical water volume is collected.

-

Neutralization: Wash cooled organic layer with

. -

Distillation: Fractional distillation is required to separate the product from traces of starting material.

Analytical Validation & Quality Control

Isomer Differentiation (GC-MS)

The cis and trans isomers have distinct retention times due to their boiling point differences and interaction with the stationary phase.

-

Column: DB-Wax or HP-5.

-

Profile:

-

Trans-isomer (Equatorial

): Elutes first on non-polar columns (lower boiling point due to more compact shape). -

Cis-isomer (Axial

): Elutes second .

-

-

Mass Spec Fragments: Look for m/z 138 (elimination of AcOH) and m/z 57 (t-butyl cation).

NMR Characterization ( , 400 MHz)

-

Diagnostic Peak: The methylene protons next to the ester oxygen (

).- ppm (doublet).

-

The coupling constant (

) and exact shift will differ slightly between isomers due to the ring anisotropy.

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Low Yield (<50%) | Wet reagents (Water consumes | Use freshly distilled DCM and anhydrous |

| Incomplete Conversion | Steric hindrance of cis-isomer | Increase temperature to 40°C or add 0.1 equiv |

| Color Formation | Pyridine oxidation/impurities | Switch to |

| Emulsion during Workup | Surfactant-like nature of product | Use saturated brine and a small amount of Methanol to break emulsion. |

References

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

-

Held, I., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry - A European Journal.

-

Novozymes. (2024). Lipase B from Candida antarctica (Novozym 435) Application Guide.

-

Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7363, (4-tert-butylcyclohexyl)methanol.

Sources

Precision GC Analysis of (4-tert-butylcyclohexyl)methyl Acetate: Isomeric Resolution and Method Validation

Executive Summary & Scientific Rationale

This Application Note details the development of a robust Gas Chromatography (GC) method for the quantitative analysis of (4-tert-butylcyclohexyl)methyl acetate . Unlike its more common homologue Vertenex (4-tert-butylcyclohexyl acetate), this molecule possesses a methylene bridge between the cyclohexane ring and the acetate functionality.

The Analytical Challenge: The primary critical quality attribute (CQA) for this analyte is the ratio of cis- and trans- isomers. These stereoisomers exhibit distinct boiling points and polarities. The trans- isomer (equatorial substituents) is generally more thermodynamically stable and elutes differently than the cis- isomer (axial/equatorial mix) on polar stationary phases.

Method Strategy:

We utilize a polar polyethylene glycol (PEG) stationary phase. While non-polar columns (e.g., 5%-phenyl) separate based on boiling point, they often fail to resolve the subtle dipole moment differences between the cis and trans isomers of cyclohexyl esters. A PEG column maximizes these interactions, ensuring baseline resolution (

Physicochemical Context

| Property | Data | Relevance to Method |

| Analyte | (4-tert-butylcyclohexyl)methyl acetate | Target Molecule |

| CAS Registry | 19461-35-9 (General) / 19461-34-8 (cis) | Identification |

| Molecular Weight | 212.33 g/mol | Mass-based detection (MS) |

| Boiling Point | ~240°C (at 760 mmHg) | Requires Inlet/Detector > 250°C |

| LogP | ~3.4 | Soluble in MeOH, Hexane, DCM |

| Structure | Cyclohexane ring with t-butyl and methyl-acetate groups | Stereoisomerism is the key separation driver |

Method Development Workflow

The following diagram illustrates the decision matrix used to select the stationary phase and optimize the thermal gradient.

Figure 1: Decision tree for stationary phase selection highlighting the necessity of polar phases for isomeric resolution.

Experimental Protocols

Protocol A: Instrument Configuration (GC-FID)

System: Agilent 8890 or equivalent with Split/Splitless Inlet and FID.

-

Column: DB-Wax UI (or equivalent PEG phase), 30 m

0.25 mm ID-

Rationale: The "UI" (Ultra Inert) designation is critical to prevent peak tailing of the ester functionality, ensuring accurate integration of trace isomers.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Note: Hydrogen can be used at 1.5 mL/min for faster run times, but Helium provides better separation efficiency (HETP) for this specific resolution.

-

-

Inlet: Split Mode (Split Ratio 50:1).

-

Temperature: 250°C.

-

Liner: Ultra Inert Split Liner with glass wool (deactivated).

-

-

Detector (FID):

-

Temperature: 280°C.

-

Flows:

30 mL/min, Air 400 mL/min, Makeup ( -

Rationale: High detector temperature prevents condensation of the high-boiling analyte (BP ~240°C).

-

Protocol B: Temperature Programming

The separation of the cis and trans isomers occurs in the mid-ramp phase.

-

Initial: 60°C for 1.0 min (Solvent focusing).

-

Ramp 1: 20°C/min to 160°C (Fast ramp to approach elution temp).

-

Ramp 2: 4°C/min to 210°C (Slow ramp for isomer resolution).

-

Critical Step: This slow ramp creates the necessary window for the cis and trans isomers to separate.

-

-

Ramp 3: 30°C/min to 250°C, hold 3 min (Column bake-out).

-

Total Run Time: ~21 minutes.

Protocol C: Sample Preparation & Internal Standard

Internal Standard (ISTD): n-Tetradecane (C14) or Methyl Myristate .

-

Selection Logic: n-Tetradecane elutes near the analyte but is non-polar, making it distinct on a Wax column. Methyl Myristate is chemically similar but heavier.

-

Concentration: 1.0 mg/mL in the final solution.

Workflow:

-

Stock Solution: Weigh 50 mg of (4-tert-butylcyclohexyl)methyl acetate into a 50 mL volumetric flask.

-

Diluent: Methanol or Ethyl Acetate (HPLC Grade).

-

ISTD Addition: Add 1.0 mL of ISTD stock (50 mg/mL).

-

Dilution: Dilute to volume with Diluent.

-

Filtration: Filter through 0.45 µm PTFE syringe filter into GC vial.

Method Validation (Self-Validating Systems)

To ensure the method is trustworthy ("Trustworthiness" in E-E-A-T), the following system suitability parameters must be met before every sample batch.

System Suitability Criteria

| Parameter | Acceptance Criteria | Calculation / Logic |

| Resolution ( | Between cis and trans isomer peaks. Ensures baseline separation. | |

| Tailing Factor ( | Measured at 5% peak height. Indicates system inertness. | |

| Precision (RSD) | Based on 6 replicate injections of standard. | |

| Retention Time Drift | Verifies pneumatic control stability. |

Visualizing the Validation Logic

Figure 2: System suitability decision logic ensuring data integrity before sample acquisition.

Troubleshooting & Causality

-

Problem: Co-elution of isomers.

-

Cause: Ramp rate in the 160°C–210°C region is too fast.

-

Solution: Lower Ramp 2 to 2°C/min.

-

-

Problem: Peak tailing.

-

Cause: Activity in the liner or column head (esters are prone to hydrolysis on active sites).

-

Solution: Replace liner with Ultra Inert wool; trim 10cm from column inlet.

-

-

Problem: Retention time shift.

-

Cause: Moisture in the carrier gas (damages PEG phase).

-

Solution: Check moisture traps; PEG phases are susceptible to oxidation and moisture damage.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88078, (4-tert-butylcyclohexyl)methyl acetate. Retrieved from [Link]

-

NIST Chemistry WebBook. 4-tert-Butylcyclohexyl acetate (Analogous Structure Data). SRD 69.[1] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Restek Corporation. Analysis of Fragrance Perfumes on Rxi-624Sil MS (Application Note). (Used as reference for polar column selection for esters). Retrieved from [Link]

Sources

Extraction and isolation of (4-tert-butylcyclohexyl)methyl acetate from reaction mixtures

An Application Guide to the Extraction and Isolation of (4-tert-butylcyclohexyl)methyl Acetate from Reaction Mixtures

Authored by: A Senior Application Scientist

Abstract

(4-tert-Butylcyclohexyl)methyl acetate is a key aroma chemical, widely utilized in the fragrance industry for its rich, woody, and floral notes.[1] Its synthesis, typically via the Fischer esterification of 4-tert-butylcyclohexanol with an acetylating agent, results in a crude reaction mixture containing the desired product alongside unreacted starting materials, acid catalyst, and byproducts.[1][2][3] The effective isolation and purification of the target ester are paramount to achieving the quality and olfactory profile required for commercial applications. This guide provides a detailed exposition of the principles and protocols for the extraction and purification of (4-tert-butylcyclohexyl)methyl acetate, designed for researchers and process chemists. We will explore multi-step purification strategies, including liquid-liquid extraction for initial cleanup, followed by high-purity isolation via fractional distillation or column chromatography, and conclude with methods for purity verification.

Foundational Knowledge: Properties and Safety

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties and the safety considerations for all materials involved.

Physicochemical Characteristics

The distinct properties of (4-tert-butylcyclohexyl)methyl acetate, particularly its high boiling point and hydrophobicity, are the cornerstones of the separation techniques described herein. The compound exists as cis and trans isomers, which possess different odor profiles and may have slightly different physical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [4][5] |

| Molecular Weight | 198.30 g/mol | [4] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 228-230 °C @ 25 mmHg | [1] |

| Density | ~0.934 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

| Refractive Index | ~1.452 at 20 °C | [1] |

Safety & Handling Precautions

Adherence to safety protocols is non-negotiable. (4-tert-Butylcyclohexyl)methyl acetate and the reagents used in its purification pose specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

-

Hazard Profile : The target compound can cause skin irritation and may cause an allergic skin reaction.[6][7] It is also classified as a combustible liquid.[6]

-

Required PPE : Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling : All procedures should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[9] Keep away from ignition sources.[6]

-

First Aid : In case of skin contact, wash thoroughly with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[6][8] If irritation persists, seek medical attention.

Strategic Approach to Purification

The purification of (4-tert-butylcyclohexyl)methyl acetate from a typical esterification reaction is a multi-stage process. The overarching strategy involves an initial aqueous workup to remove polar and ionic impurities, followed by a more rigorous technique to separate the target ester from structurally similar organic compounds.

Step-by-Step Methodology

-

Cooling and Dilution : Ensure the reaction mixture is cooled to room temperature. Transfer the mixture to a separatory funnel of appropriate size and dilute it with an equal volume of an immiscible organic solvent, such as diethyl ether or ethyl acetate.

-

Water Wash : Add a volume of deionized water equal to that of the organic layer to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. [10]Allow the layers to separate completely, then drain and discard the lower aqueous layer.

-

Neutralization Wash : Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer. Shake gently at first, venting frequently to release the pressure from the evolved CO₂ gas. Continue shaking until gas evolution ceases, indicating complete neutralization of all acidic components. [2]Drain and discard the aqueous layer.

-

Self-Validation Check: Test the pH of the aqueous layer with litmus paper to confirm it is neutral or slightly basic.

-

-

Brine Wash : Wash the organic layer with a saturated sodium chloride (brine) solution. This step helps to remove residual water from the organic phase and aids in breaking up any emulsions that may have formed. [10]5. Drying : Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together. [11]6. Filtration and Concentration : Gravity filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude (4-tert-butylcyclohexyl)methyl acetate.

Protocol II: High-Purity Isolation Methods

Following the initial workup, the crude product contains the target ester but may still be contaminated with unreacted 4-tert-butylcyclohexanol. The choice between fractional distillation and column chromatography depends on the scale of the reaction and the boiling point difference between the ester and key impurities.

Method A: Fractional Distillation

Causality : This technique separates liquids with different boiling points. [12]It is highly effective for purifying (4-tert-butylcyclohexyl)methyl acetate from the less volatile starting alcohol (4-tert-butylcyclohexanol). The inclusion of a fractionating column provides a large surface area (e.g., Raschig rings or steel sponge) for repeated vaporization-condensation cycles, which allows for a much finer separation than simple distillation. [11]

Step-by-Step Methodology

-

Apparatus Setup : Assemble a fractional distillation apparatus, ensuring the fractionating column is properly packed. Place the crude ester and a few boiling chips into the distillation flask.

-

Distillation : Heat the flask gently. Observe the temperature at the still head.

-

Fraction Collection :

-

Discard any initial low-boiling distillate (forerun), which may contain residual extraction solvent.

-

Collect the main fraction when the temperature stabilizes at the known boiling point of the product (adjusting for pressure). A stable and narrow boiling point range is an indicator of purity. [2] * Change the receiving flask if the temperature begins to rise significantly, indicating the start of a higher-boiling impurity distilling over.

-

-

Completion : Stop the distillation before the flask boils to dryness to prevent the formation of pyrolytic tars. The collected main fraction is the purified (4-tert-butylcyclohexyl)methyl acetate.

Method B: Flash Column Chromatography

Causality : This method separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (adsorbent, typically silica gel). 13methyl acetate is significantly less polar than the unreacted 4-tert-butylcyclohexanol due to the masking of the hydroxyl group. Therefore, the ester will have a weaker interaction with the polar silica gel and will elute from the column faster than the alcohol using a moderately polar eluent.

Step-by-Step Methodology

-

Solvent System Selection : Use Thin-Layer Chromatography (TLC) to identify a suitable eluent (solvent system), typically a mixture of a nonpolar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot and any impurities, with a product Rf value of approximately 0.3-0.4.

-

Column Packing : Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

-

Sample Loading : Dissolve the crude ester in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

-

Elution and Collection : Add eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through. Collect the eluate in a series of numbered test tubes or flasks.

-

Fraction Analysis : Spot each collected fraction onto a TLC plate. Develop the plate in the eluent and visualize the spots (e.g., using a UV lamp or an iodine chamber) to determine which fractions contain the pure product.

-

Combination and Concentration : Combine all fractions that contain only the pure product. Remove the solvent via rotary evaporation to yield the purified ester.

Purity Validation: Analytical Methods